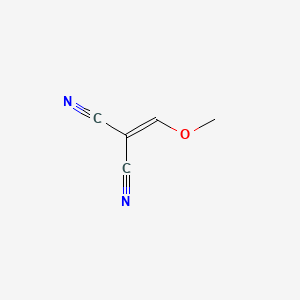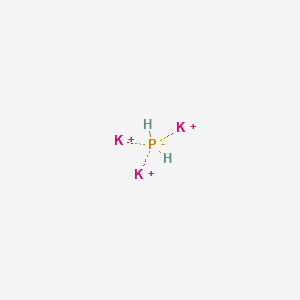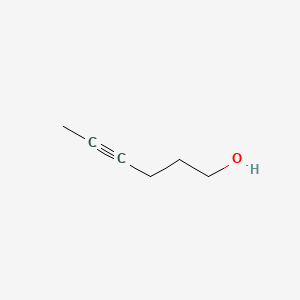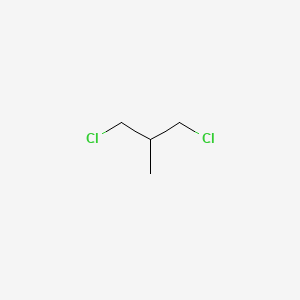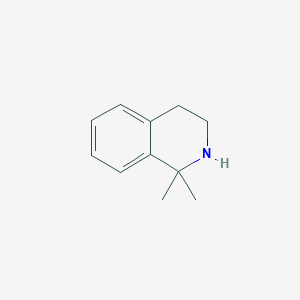
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of tetrahydroisoquinoline, featuring two methyl groups attached to the nitrogen atom
Mecanismo De Acción
Target of Action
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has been suggested that 1MeTIQ targets dopaminergic neurons . These neurons play a crucial role in the regulation of movement, reward, and memory.
Mode of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . This suggests that 1MeTIQ interacts with its targets, the dopaminergic neurons, and prevents their degeneration.
Biochemical Pathways
It is believed that the neuroprotective action of 1metiq may be related to the inhibition of monoamine oxidase (mao), scavenging of free radicals, and antagonism to the glutamatergic system . These actions can help prevent neurodegeneration and maintain the function of dopaminergic neurons.
Pharmacokinetics
It is known that 1metiq can be administered systemically
Result of Action
The administration of 1MeTIQ has been shown to produce neuroprotective effects, as evidenced by its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . Moreover, it has been suggested that 1MeTIQ may cause a mild but significant decrease in the striatal dopamine concentration in rats when administered in high doses .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For instance, the stereoselective study has documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related to the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers . This suggests that the stereochemical environment can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The nature of these interactions includes enzyme inhibition, which can affect the levels of neurotransmitters in the brain. Additionally, this compound has been found to interact with dopamine receptors, influencing dopamine metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, leading to changes in dopamine signaling pathways . This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter metabolism . Furthermore, it impacts cellular metabolism by inhibiting MAO enzymes, which play a crucial role in the breakdown of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to MAO enzymes, inhibiting their activity and leading to increased levels of neurotransmitters such as dopamine . Additionally, it interacts with dopamine receptors, modulating their activity and affecting dopamine signaling pathways . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have neuroprotective effects, while higher doses can lead to toxic or adverse effects . For instance, low doses of this compound can protect against neurotoxicity induced by other neurotoxins, whereas high doses may cause neurotoxic effects . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the metabolism of neurotransmitters . The inhibition of MAO by this compound leads to increased levels of neurotransmitters like dopamine . Additionally, it affects metabolic flux and metabolite levels by altering the activity of enzymes involved in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Although specific transporters for this compound have not been identified, it is likely that it interacts with membrane-bound proteins that facilitate its transport across cell membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is likely to be localized in specific cellular compartments, such as the mitochondria, where it can interact with enzymes like MAO . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical activity and effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form the corresponding quinoline derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically result in the formation of the corresponding tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can be carried out using various reagents, such as halogens (e.g., chlorine, bromine) or alkyl halides. These reactions often involve the replacement of hydrogen atoms in the compound with other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂
Reduction: LiAlH₄, NaBH₄
Substitution: Cl₂, Br₂, alkyl halides
Major Products Formed:
Quinoline derivatives (from oxidation)
Tetrahydroisoquinoline derivatives (from reduction)
Substituted derivatives (from substitution reactions)
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline has various scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and organic compounds.
Biology: In biological research, the compound has been studied for its potential neuroprotective properties. It has shown promise in protecting neurons from oxidative stress and other forms of damage.
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit monoamine oxidase (MAO) inhibiting properties, which can be beneficial in the management of conditions such as depression and Parkinson's disease.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique chemical properties make it a valuable component in the synthesis of advanced materials and pharmaceuticals.
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroisoquinoline
1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Propiedades
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFODMSKYKYLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343446 | |
| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-85-9 | |
| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


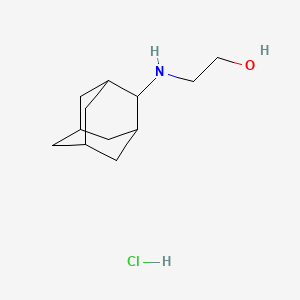
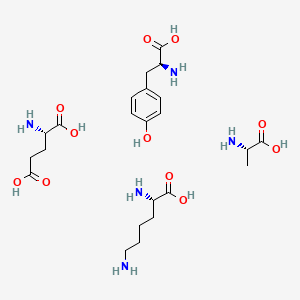
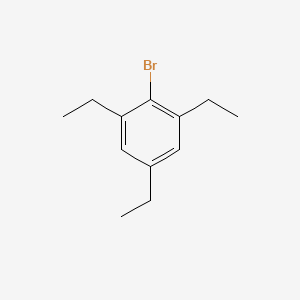
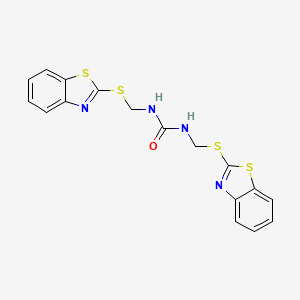
![Benzo[kl]xanthene](/img/structure/B1596164.png)

